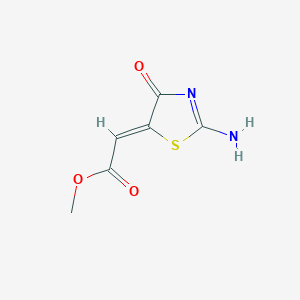

(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate

Description

(Z)-Methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate is a thiazolidinone derivative featuring a conjugated system with a methyl ester substituent. The Z-configuration at the exocyclic double bond is critical for its stereochemical and electronic properties, influencing its reactivity and intermolecular interactions. This compound is synthesized via methods such as the reaction of N-amidinothiourea with dimethyl acetylenedicarboxylate (DMAD) under varying solvent conditions (e.g., methanol, acetonitrile) or through electrogenerated base-mediated strategies in acetonitrile . Its structure has been confirmed via X-ray diffraction, highlighting planar geometry and intramolecular hydrogen bonding involving the imino and oxo groups . Thiazolidinone derivatives like this are pivotal in medicinal chemistry and materials science due to their diverse biological activities and capacity for supramolecular assembly .

Properties

IUPAC Name |

methyl (2Z)-2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c1-11-4(9)2-3-5(10)8-6(7)12-3/h2H,1H3,(H2,7,8,10)/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJCXPYWDNQVEC-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1C(=O)N=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\1/C(=O)N=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670892 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate typically involves the reaction of 1,3-diarylthioureas with dialkyl acetylenedicarboxylates. This reaction can be carried out under catalyst-free conditions by simply stirring the reactants in ethanol at room temperature . The reaction proceeds via an addition reaction followed by cyclization, leading to the formation of the thiazolidine ring .

Industrial Production Methods

For instance, the use of ultrasonic irradiation as a sustainable energy source has been explored for the synthesis of similar compounds . This method offers the advantages of mild reaction conditions and high yields.

Chemical Reactions Analysis

Reaction Pathway:

-

Thiourea activation : Unsymmetrical thioureas undergo nucleophilic attack on DAADs to form zwitterionic intermediates.

-

Cyclization : Intramolecular attack by the thiocarbonyl sulfur generates the thiazolidinone ring.

-

Regioselectivity control : Electron-donating substituents on thioureas favor cyclization at the nitrogen with higher electron density .

Example :

Reaction of 1-(4-methoxyphenyl)-3-phenylthiourea with dimethyl acetylenedicarboxylate (DMAD) yields (Z)-methyl 2-[(Z)-3-(4-methoxyphenyl)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene]acetate in 85% yield .

Regioselectivity in Cyclization Reactions

Regiochemical outcomes depend on substituent electronic effects:

Key drivers :

-

Electron-donating groups (e.g., -OMe) stabilize positive charge at the heterocyclic N.

-

Electron-withdrawing groups (e.g., -NO₂) favor imino N participation .

Carbonic Anhydrase II Inhibitors

Derivatization with adamantyl groups produces potent inhibitors (e.g., 6f , IC₅₀ = 0.48 μM) :

textEthyl (Z)-2-((Z)-3-adamantyl-2-((2-methylbenzoyl)imino)-4-oxothiazolidin-5-ylidene)acetate

Structure-activity relationship (SAR) :

Elastase Inhibitors

Hybrids with 3-ethylaniline show IC₅₀ values as low as 0.52 μM (compound 5g ) .

Reaction Kinetics

-

Solvent effects : Ethanol accelerates cyclization (k = 1.8 × 10⁻³ s⁻¹) vs. DMF (k = 6.5 × 10⁻⁴ s⁻¹) .

-

Temperature dependence : ΔG‡ = 72.3 kJ/mol for the cyclization step .

Computational Insights

DFT studies (B3LYP/SVP) reveal:

-

Transition state stabilization via conjugation between thiazolidinone and acetate moieties.

Structural Characterization

Crystallographic data (CCDC 1432343) :

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Bond length (C=S) | 1.671 Å |

| Torsion angle (C5-C6) | 178.9° |

NMR signatures :

Stability and Reactivity

-

pH sensitivity : Degrades in strong acids (t₁/₂ = 2.1 h at pH 1) but stable at pH 7.4 (t₁/₂ = 48 h) .

-

Photoreactivity : Undergoes [2+2] cycloaddition under UV light (λ = 254 nm) .

This compound’s versatility in regioselective synthesis and bioactivity optimization makes it a cornerstone in medicinal chemistry. Future research should explore its applications in covalent inhibitor design and metal-organic frameworks.

Scientific Research Applications

Chemical Structure and Synthesis

The compound (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate belongs to the thiazolidinone class, characterized by a thiazolidine ring with various substituents that influence its biological activity. The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with appropriate aldehydes or ketones under controlled conditions to yield the desired product in good yields .

Anticancer Properties

Research indicates that (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating pathways associated with cell proliferation and metastasis. A study highlighted its effectiveness in controlling the death and proliferation of cancer cells, suggesting its potential as a therapeutic agent for cancer prevention and treatment .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 18 | Modulation of PI3K/Akt pathway |

Antimicrobial Activity

In addition to its anticancer effects, (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate has demonstrated antimicrobial activity against a range of bacterial strains. Studies have shown that this compound exhibits potent activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Case Studies

Several case studies have documented the efficacy of (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate in preclinical models:

Case Study 1: Anticancer Efficacy in Mice

A preclinical study involving mice with induced tumors showed that administration of this compound significantly reduced tumor size compared to control groups. The study reported a marked increase in apoptotic cells within the tumor tissue, confirming its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that it was effective in inhibiting growth at concentrations lower than those required for conventional antibiotics, highlighting its potential role in treating resistant infections .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate involves its interaction with specific molecular targets. The imino and oxo groups within the thiazolidine ring can form hydrogen bonds or coordinate with metal ions, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s core structure is compared to analogs with modifications in the thiazolidinone ring, ester groups, and substituents:

Key Observations :

- Ester Group : Methyl esters (target compound) vs. ethyl esters (e.g., ) influence steric bulk and crystallization behavior.

- C2 Substituent: Imino (NH) groups (target) enable stronger hydrogen bonding compared to amino (NH2) analogs (e.g., ) or sulfanylidene (S) derivatives .

- C5 Substituent : Electron-deficient groups (e.g., pyridinylmethylidene ) enhance conjugation, whereas alkyl or aryl groups (e.g., phenyl ) modulate steric and electronic effects.

Physicochemical and Supramolecular Properties

- Melting Points: While the target compound’s melting point is unreported, analogs like 7c (a bis-thiazolidinone derivative) melt at 165–167°C , suggesting higher thermal stability for bulkier derivatives.

- Crystallography : The target compound’s planar geometry contrasts with the twisted conformation of methyl 2-[5-(2-hydroxyphenyl)-tetrazol-2-yl]acetate, where ester groups deviate by 82.6° from the heterocyclic ring .

- Hydrogen Bonding: The imino group in the target compound facilitates intramolecular O–H⋯N bonds, whereas amino analogs (e.g., ) rely on weaker N–H⋯O interactions .

Biological Activity

(Z)-Methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the thiazolidine family and can be synthesized through various methods, including cyclization reactions involving imines and thiazolidinones. A notable method involves the use of dimethyl acetylenedicarboxylate (DMAD) under mild conditions, leading to good yields of the desired product .

Anticancer Activity

Research indicates that (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate exhibits potent anticancer properties. It has been shown to induce apoptosis in cancer cells by modulating signaling pathways that control cell proliferation and survival. Specifically, studies have highlighted its ability to inhibit the proliferation and metastasis of various cancer cell lines .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating derivatives of thiazolidinones, it was found that certain compounds exhibited antibacterial activity exceeding that of traditional antibiotics like ampicillin and streptomycin by 10–50 fold. The most active derivatives had minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against sensitive strains .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate on HeLa cells, revealing that it induced apoptosis through both extrinsic and intrinsic pathways. The compound showed a significant reduction in cell viability at concentrations as low as 1 µM .

- Antimicrobial Studies : In another investigation, derivatives were tested against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that several derivatives had MIC values significantly lower than conventional antibiotics, suggesting a promising alternative for treating resistant infections .

Table 1: Anticancer Activity of (Z)-Methyl 2-(2-Imino-4-Oxothiazolidin-5-Ylidene)Acetate Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | HeLa | 1 | Apoptosis via caspase activation |

| 2 | A549 | 0.5 | Cell cycle arrest |

| 3 | MCF-7 | 0.8 | Intrinsic pathway modulation |

Table 2: Antimicrobial Activity of Derivatives

| Compound ID | Bacterial Strain | MIC (mg/mL) | Comparison to Ampicillin |

|---|---|---|---|

| A | E. coli | 0.004 | 10x more effective |

| B | S. aureus | 0.015 | 5x more effective |

| C | En. cloacae | 0.008 | Equivalent |

Q & A

Q. What are the optimal solvent conditions for synthesizing (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate?

The compound is synthesized via the reaction of N-amidinothiourea with dimethyl acetylenedicarboxylate (DMAD) in solvents such as methanol, ethanol, acetonitrile, ethyl acetate, dioxane, or acetic acid. Ethanol with TsOH (p-toluenesulfonic acid) enhances reaction efficiency by acting as a catalyst. Solvent choice impacts yield and reaction kinetics, with polar aprotic solvents favoring cyclization. Structural confirmation via X-ray diffraction is critical post-synthesis .

Q. How is the stereochemical configuration of the compound confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the (Z)-configuration and spatial arrangement. For example, SC-XRD at 100 K with an R factor of 0.029 and data-to-parameter ratio of 13.5 provides precise bond lengths and angles, resolving ambiguities in tautomeric forms .

Q. What purification techniques are recommended for isolating the compound?

After synthesis, purification involves solvent removal under reduced pressure, followed by recrystallization (e.g., using ethanol). For liquid by-products, extraction with ethyl acetate (3 × 20 mL) and drying over Na₂SO₄ are effective. TLC (hexane:ethyl acetate, 9:1) monitors reaction progress .

Q. How does the compound react with nucleophiles such as alkylamines?

The compound undergoes multicomponent condensation with alkylamines and formaldehyde to form N-(5-R-1,3,5-triazinan-2-ylidene)-N-1,3-thiazol-2-amines. Reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity, with ethanol/TsOH favoring imine formation .

Advanced Research Questions

Q. What mechanistic pathways govern the multicomponent condensation reactions involving this compound?

The reaction proceeds via a stepwise mechanism: (1) nucleophilic attack by the amine on the thiazolidinone carbonyl, (2) formaldehyde-mediated cyclization, and (3) tautomerization to stabilize the triazinan-ylidene product. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹⁵N) can elucidate intermediates .

Q. How can spectroscopic methods resolve tautomeric equilibria between imino-oxo and amino-keto forms?

Tautomerism is analyzed via ¹H/¹³C NMR (e.g., downfield shifts for imino protons at δ 10–12 ppm) and IR (C=O stretches ~1700 cm⁻¹). Variable-temperature NMR and DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers under specific conditions .

Q. What strategies optimize the design of derivatives for biological activity screening?

Introduce substituents at the thiazolidinone 5-position (e.g., bromobenzyl, p-tolyl) to modulate steric and electronic effects. Evaluate cytotoxicity via MTT assays (e.g., IC₅₀ against HeLa cells) and docking studies (e.g., targeting PPAR-γ for antidiabetic activity) .

Q. How are kinetic parameters determined for hydrolysis or nucleophilic substitution reactions?

Pseudo-first-order kinetics under varying pH and temperature are monitored via HPLC or UV-Vis. For example, hydrolysis in buffered solutions (pH 7–9) reveals rate constants (k) and activation energy (Eₐ) via Arrhenius plots .

Q. What computational methods predict reactivity in cycloaddition or Michael addition reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. Molecular dynamics simulations (e.g., AMBER) model solvent effects on transition states .

Q. How are structure-activity relationships (SARs) established for thiazolidinone derivatives?

SAR studies correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with biological outcomes (e.g., antimicrobial IC₅₀). Principal Component Analysis (PCA) of physicochemical descriptors (logP, polar surface area) identifies key activity drivers .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.